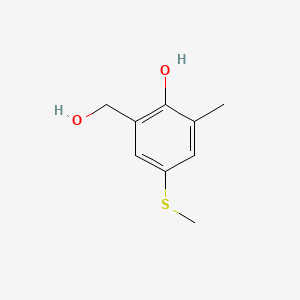

![molecular formula C13H10N2OS B1296408 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-42-9](/img/structure/B1296408.png)

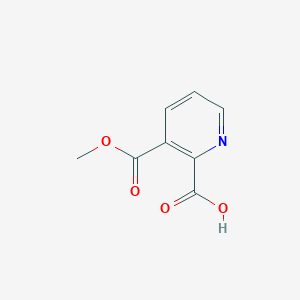

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

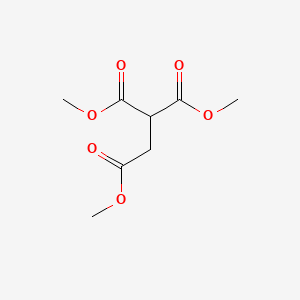

“6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an imidazothiazole derivative . It has a molecular formula of C13H10N2OS .

Molecular Structure Analysis

The molecular structure of this compound includes a central imidazo[2,1-b][1,3]thiazole ring, with a methylphenyl group at the 6-position and a carbaldehyde group at the 5-position . The exact 3D conformer is not provided in the retrieved sources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.30 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 242.05138412 g/mol . Its topological polar surface area is 62.6 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Research

- Field : Medicinal Chemistry

- Application : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .

- Method : The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests . Further anticancer activity studies with the compound 3j having the lowest IC 50 and highest SI values were performed on MCF-7 cells .

- Results : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Antimicrobial Research

- Field : Medicinal Chemistry

- Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and tested for their antimicrobial activities .

- Method : Antibacterial and antifungal activity was performed using the cup plate method against Staphylococcus aureus, Klebsiella, and Candida albicans microorganisms .

- Results : 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce) was the only derivative which showed activity against Klebsiella at low micromolar concentration (5 μg/ml) .

Antituberculosis Research

- Field : Medicinal Chemistry

- Application : Fluorine-containing derivatives of imidazo[2,1-b]thiazines have been characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Antiviral Research

- Field : Medicinal Chemistry

- Application : Imidazo[2,1-b]thiazole derivatives have been studied for their potential antiviral activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Antibacterial Research

- Field : Medicinal Chemistry

- Application : Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown moderate activity against Escherischia coli and Pseudomonas aeruginosa microorganisms .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Compounds 5d and 6h were moderately active against Escherischia coli, while 7b was also moderately active but against Pseudomonas aeruginosa microorganisms .

Eigenschaften

IUPAC Name |

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEBUPJVOGWDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318572 |

Source

|

| Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

82588-42-9 |

Source

|

| Record name | 82588-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

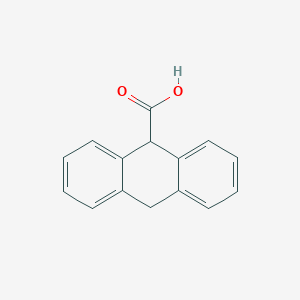

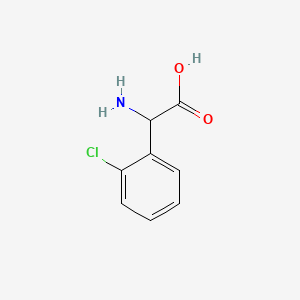

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)

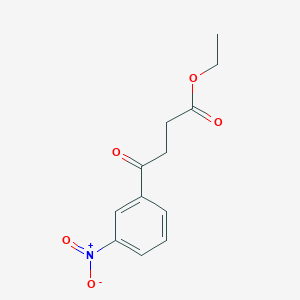

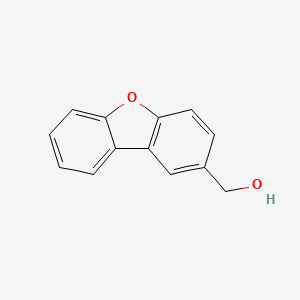

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

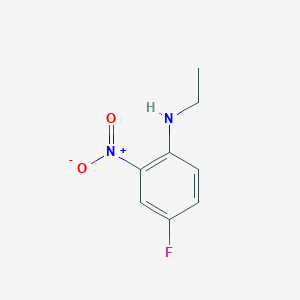

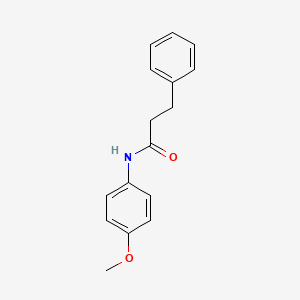

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)